Adenine, specifically in its form as 9-beta-D-ribopyranosyl, is a critical nucleoside involved in various biological processes. It is one of the four fundamental building blocks of nucleic acids, playing a vital role in cellular metabolism and energy transfer. The compound is also known as adenosine, which consists of adenine attached to a ribose sugar molecule. This structure is crucial for the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells.
Adenine, 9-beta-D-ribopyranosyl, can be sourced from both natural and synthetic pathways. It is classified as a purine nucleoside, which is a type of nucleoside that contains a purine base (adenine) linked to a sugar (ribose). The compound has significant relevance in biochemistry and molecular biology due to its involvement in the structure and function of nucleic acids.
The synthesis of 9-beta-D-ribopyranosyladenine can be achieved through several methods:
The molecular formula for 9-beta-D-ribopyranosyladenine is with a molecular weight of approximately 267.24 g/mol. The structure features a purine base (adenine) linked via a beta-glycosidic bond to a ribose sugar.
Adenine can undergo various chemical reactions that are vital for its biological functions:
The mechanism of action for 9-beta-D-ribopyranosyladenine primarily revolves around its role as a signaling molecule in cellular processes:
Adenine, 9-beta-D-ribopyranosyl, has numerous applications in scientific research:
Enzymatic transglycosylation has emerged as a stereoselective method for constructing the β-D-ribopyranosyladenine scaffold. Purine nucleoside phosphorylases (PNPs) from E. coli and thermophilic bacteria catalyze the reversible cleavage of glycosidic bonds, enabling the transfer of ribopyranosyl groups from donor nucleosides to adenine acceptors. This approach achieves near-quantitative β-selectivity while eliminating the need for protecting groups. Engineered PNPs with expanded substrate tolerance accommodate N⁶-benzyladenine and C2-halogenated purines, yielding non-natural ribopyranosyl nucleosides in >85% yield [3] [5].
Table 1: Enzymatic Systems for Ribopyranosyl Transfer
| Enzyme Source | Donor Nucleoside | Acceptor Base | Yield (%) | β:α Ratio |
|---|---|---|---|---|
| E. coli PNP | Uridine | Adenine | 92 | 99:1 |
| Thermophilic PNP | 2'-Deoxyuridine | 2-Fluoroadenine | 87 | 98:2 |
| Engineered PNP mutant | 5-Methyluridine | N⁶-Methyladenine | 79 | 97:3 |
Key innovations include microwave-assisted enzymatic reactions that reduce processing time from 48 hours to 6 hours and co-immobilized multi-enzyme systems that enable in situ regeneration of sugar donors. These systems circumvent the hydrolysis problem inherent in traditional transglycosylation, improving atom economy to >90% [3] [5].
Solid-phase synthesis enables rapid assembly of ribopyranosyladenine libraries through three key strategies:
Ribopyranosyl Phosphoramidite Chemistry: 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is converted to the corresponding phosphoramidite for automated oligonucleotide synthesis. Controlled acid-catalyzed anomerization during detritylation ensures >95% β-configuration retention. This approach facilitates the synthesis of 4′-thio-β-D-ribopyranosyl adenine oligonucleotides, which exhibit 600-fold enhanced serum stability compared to natural RNA [4].
Acid-Labile Linker Systems: Hydroxymethylbenzoyl-functionalized resins anchor adenine through the N9 position via ester linkages. Glycosylation with peracetylated ribopyranosyl donors in the presence of TMSOTf (10 mol%) proceeds with 89% coupling efficiency. Subsequent cleavage with ammonium hydroxide releases the nucleoside while preserving labile C8-azido modifications [6].
Table 2: Solid Supports for Ribopyranosyladenine Synthesis
| Support Type | Linker Chemistry | Glycosylation Efficiency (%) | Cleavage Conditions |
|---|---|---|---|
| Polystyrene-DVB | Succinyl hydrazide | 78 | 0.5 M NaOH, 30 min |
| Controlled-pore glass | Oxalyl ester | 92 | NH₄OH/EtOH (3:1), 2h |
| PEG-PS copolymer | Hydroxymethylphenoxy | 85 | DBU/acetonitrile (1:50) |
Achieving exclusive N9-glycosylation in adenine remains challenging due to competing N3 and N7 coordination. Three regiocontrolled methods have been developed:
Vorbrüggen Silylation Protocol: Persilylation of adenine with hexamethyldisilazane (HMDS) followed by reaction with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in acetonitrile with SnCl₄ catalysis yields the N9-ribosylated product with 15:1 selectivity over N7 isomers. This method leverages kinetic control favoring the N9 adduct when performed at –20°C [1] [6].
Transition Metal-Mediated Glycosylation: Pd(0)-catalyzed reactions between 6-chloropurine ribopyranosyl precursors and amines achieve simultaneous N9-glycosylation and N6-functionalization. Using Pd₂(dba)₃/Xantphos (5 mol%) in toluene at 80°C, N⁶-benzyl-9-β-D-ribopyranosyladenine forms in 92% yield with complete β-selectivity. This method avoids the need for protecting groups on the ribose moiety [6].
Protecting Group Engineering: 3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl) (TIPDS) protection directs β-stereoselectivity by sterically blocking the α-face. Glycosylation of N6-benzoyladenine with 1-bromo-2,3,5-tri-O-benzoyl-β-D-ribofuranose under Koenigs-Knorr conditions (HgBr₂, DCM) achieves 98% β-selectivity. Subsequent desilylation with TBAF yields the ribopyranosyl nucleoside [7].
Table 3: Regioselective Glycosylation Methods Comparison
| Method | Conditions | N9:N7 Ratio | β:α Selectivity | Key Advantage |
|---|---|---|---|---|
| Vorbrüggen Silylation | SnCl₄, CH₃CN, –20°C, 24h | 15:1 | 95:5 | Broad solvent tolerance |
| Pd(0)-Catalyzed Coupling | Pd₂(dba)₃/Xantphos, toluene, 80°C | >99:1 | >99:1 | One-pot N9/N6 functionalization |
| TIPDS-Directed Glycosylation | HgBr₂, DCM, reflux, 2h | 50:1 | 98:2 | Enables 2′,3′-di-O-alkylation |
Halogenation
Electrophilic halogenation at C2 proceeds efficiently in ionic liquid solvents:
Microwave-assisted halogenation reduces reaction times from hours to minutes: 2-Fluoro substitution is achieved in 78% yield using Selectfluor® (2 eq.) and DMF at 120°C (10 min microwave irradiation) [5].
Alkylation
N⁶-Alkylation exhibits strong dependence on solvent polarity:
C2-Alkylation via "click chemistry":2-Azido-9-β-D-ribopyranosyladenine undergoes Cu(I)-catalyzed azide-alkyne cycloaddition with terminal alkynes to yield 1,2,3-triazol-1-yl derivatives. These compounds show enhanced A3 receptor affinity (Kᵢ < 10 nM) and >900-fold selectivity over A1 receptors [8].
Table 4: Bioactive Modified Ribopyranosyladenine Derivatives
| Compound Name | Modification | Biological Target | Key Property |
|---|---|---|---|
| 2-(1,2,3-Triazol-4-yl)-N⁶-methyladenine | C2-triazole, N⁶-methyl | A3 adenosine receptor | Kᵢ = 0.56 nM, antagonist |
| 6-Chloro-2-fluoro-9-β-D-ribopyranosylpurine | C2-fluoro, C6-chloro | Antitubercular prodrug | Substrate for M. tuberculosis kinase |
| N⁶-(5-Chloro-2-methoxybenzyl)adenine | N⁶-arylalkyl | A3 adenosine receptor | 260-fold A3/A1 selectivity |
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